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Introduction

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and
messenger RNA (mRNA), holds immense promise for treating a wide range of diseases.
However, the efficient delivery of these macromolecules to their target cells and subsequent
release into the cytoplasm remains a significant challenge. The GALA peptide is a synthetic,
pH-sensitive fusogenic peptide designed to facilitate the endosomal escape of therapeutic
cargo. Its unique properties make it a valuable tool for enhancing the intracellular delivery of
siRNA and mRNA.

This document provides detailed application notes and protocols for utilizing the GALA peptide
in SIRNA and mRNA delivery systems. It includes information on the mechanism of action,
formulation of GALA-modified delivery vehicles, and protocols for in vitro and in vivo
applications.

Mechanism of Action

GALA is a 30-amino acid peptide with the sequence
WEAALAEALAEALAEHLAEALAEALEALAA.[1] Its design is inspired by viral fusion peptides.
At physiological pH (around 7.4), the glutamic acid residues in GALA are deprotonated and
negatively charged, causing the peptide to adopt a random coil conformation.[2] However, in
the acidic environment of the late endosome (pH 5.0-6.0), the glutamic acid residues become
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protonated. This charge neutralization reduces electrostatic repulsion and induces a
conformational change in the peptide to an amphipathic a-helix.[1][2]

This a-helical conformation allows GALA to insert into the endosomal membrane, leading to
membrane destabilization and the formation of pores.[1][2] It is proposed that 8-12 GALA
monomers assemble to form a pore, which allows the release of the endosomally trapped
siRNA or mRNA into the cytoplasm, where they can exert their biological function.[1] In addition
to its role in endosomal escape, GALA has also been shown to act as a targeting ligand for the
lung endothelium, binding to sialic acid-terminated sugar chains.

Signaling Pathway and Delivery Mechanism

The following diagram illustrates the pH-dependent mechanism of GALA-mediated endosomal
escape of a nucleic acid cargo delivered by a nanoparticle.
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Caption: GALA peptide facilitates endosomal escape of nucleic acids.
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Experimental Workflows

The following diagram outlines the general workflow for the preparation of GALA-modified
nanoparticles and their subsequent in vitro evaluation.
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Workflow for GALA-Nanoparticle Formulation and In Vitro Testing
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Caption: Formulation and in vitro testing of GALA-nanopatrticles.
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GALA's Dual Functionality

The GALA peptide can be engineered to perform two critical functions in nucleic acid delivery:
targeting specific tissues and facilitating endosomal escape.
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Caption: GALA's dual roles in targeting and endosomal escape.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on GALA-mediated
delivery of sSIRNA and mRNA.

Table 1: In Vitro Transfection Efficiency of GALA-modified mRNA Polyplexes

Transfection

Cell Line Formulation o Reference
Efficiency (%)
RAW 264.7 PPx-GALA (high 36
Macrophages density)
N PPx-GALA (high
D1 Dendritic Cells ] ~50
density)
N PPx-GALA (high
DC 2.4 Dendritic Cells ) ~28
density)
DC 2.4 Dendritic Cells  Lipofectamine 2000 ~20
HEK293T Cells PPx-GALA <5

Table 2: In Vivo Gene Silencing Efficiency of GALA-modified MEND for sSiRNA Delivery
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Gene
Target Delivery Animal Referenc
Dose Knockdo ED50
Gene System Model e
whn (%)
GALA/PEG
2000- _
CD31 Mice 0.21 mg/kg - 0.21 mg/kg
MENDssP
almE
OS-RC-2 ~50
Polo-like
] PEG-YSK-  tumor- (mMRNA
kinase 1 ) 3 mg/kg
MEND bearing and
(PLK1) _ _
mice protein)

Table 3: Physicochemical Properties of GALA-modified Nanoparticles

Formulation Size (nm) Zeta Potential (mV) Reference

PPx-GALA ~350 -7

GALA/PPD-MEND

Experimental Protocols
Protocol 1: Formulation of GALA-Modified MEND for
siRNA Delivery by Lipid Film Hydration

This protocol describes the preparation of Multifunctional Envelope-type Nanodevices (MENDS)
modified with GALA for siRNA delivery.

Materials:
e pH-sensitive cationic lipid (e.g., YSKO05)
e Cholesterol

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
(DSPE-PEG2000)
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e GALA-PEG-DSPE conjugate

* SIRNA

e Chloroform

e Ethanol

¢ Nuclease-free water

e Rotary evaporator

¢ Probe sonicator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

o Lipid Film Preparation: a. In a round-bottom flask, dissolve the lipids (e.g., YSKO05,
cholesterol, DSPE-PEG2000, and GALA-PEG-DSPE) in chloroform at the desired molar
ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a
thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1
hour to remove any residual solvent.

o Hydration: a. Dissolve the siRNA in nuclease-free water or a suitable buffer. b. Add the
SiRNA solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the
flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes.
This will result in the formation of multilamellar vesicles (MLVSs).

» Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the
MLV suspension using a probe sonicator. b. Subsequently, extrude the suspension multiple
times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g.,
100 nm) using a mini-extruder. This will produce unilamellar vesicles of a more uniform size.

 Purification and Characterization: a. Remove unencapsulated siRNA by a suitable method
such as dialysis or size exclusion chromatography. b. Characterize the GALA-MENDs for
particle size and zeta potential using dynamic light scattering (DLS), and for sSiRNA
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encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after
lysing the liposomes with a detergent.

Protocol 2: In Vitro Transfection and Gene Knockdown
Analysis

This protocol outlines the procedure for transfecting cells with GALA-MENDSs carrying siRNA

and quantifying the resulting gene knockdown.

Materials:

Cells cultured in appropriate medium

GALA-MEND encapsulated siRNA

Opti-MEM or other serum-free medium

RNA extraction kit

Reverse transcriptase and reagents for cDNA synthesis

gPCR master mix and primers for the target gene and a housekeeping gene

Real-time PCR system

Procedure:

Cell Seeding: a. The day before transfection, seed the cells in 24-well plates at a density that
will result in 70-90% confluency at the time of transfection.

Transfection: a. On the day of transfection, dilute the GALA-MEND-siRNA complexes to the
desired final concentration in serum-free medium. b. Remove the growth medium from the
cells and wash with PBS. c. Add the diluted GALA-MEND-siRNA complexes to the cells. d.
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add
complete growth medium.

Incubation and Cell Lysis: a. Incubate the cells for an additional 24-72 hours to allow for
gene knockdown. b. After the incubation period, lyse the cells directly in the wells for RNA
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extraction.

RNA Extraction and gPCR Analysis: a. Extract total RNA from the cells using a commercial
RNA extraction kit according to the manufacturer's instructions. b. Synthesize cDNA from the
extracted RNA using a reverse transcriptase kit. c. Perform quantitative real-time PCR
(gPCR) using primers specific for the target gene and a stable housekeeping gene (for
normalization). d. Calculate the relative gene expression and percentage of gene knockdown
compared to control-treated cells.

Protocol 3: Calcein Leakage Assay for Endosomal
Escape

This assay is used to visually and quantitatively assess the ability of GALA-modified

nanoparticles to induce endosomal escape.

Materials:

Cells cultured on glass-bottom dishes
GALA-modified nanoparticles
Calcein (self-quenching concentration, e.g., 50-100 mM)

Live-cell imaging microscope

Procedure:

Calcein Loading: a. Incubate the cells with a high concentration of calcein for a short period
(e.g., 5-10 minutes) to allow its uptake into endosomes via fluid-phase endocytosis. b. Wash
the cells thoroughly with PBS to remove extracellular calcein. At this stage, calcein
fluorescence should appear as punctate intracellular vesicles.

Nanoparticle Treatment: a. Add the GALA-modified nanoparticles to the cells at the desired
concentration.

Live-Cell Imaging: a. Immediately begin imaging the cells using a live-cell imaging
microscope equipped with a temperature and CO2 controlled chamber. b. Acquire images at
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regular intervals to monitor the release of calcein from the endosomes into the cytoplasm.
Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence
pattern.

e Quantification (Optional): a. The fluorescence intensity in the cytoplasm can be quantified
over time using image analysis software to determine the kinetics of endosomal escape.

Conclusion

The GALA peptide is a powerful tool for enhancing the cytosolic delivery of SIRNA and mRNA.
Its pH-dependent fusogenic activity allows for efficient endosomal escape, a major bottleneck
in nucleic acid delivery. The protocols and data presented here provide a comprehensive guide
for researchers and drug development professionals to effectively utilize GALA in their delivery
systems. Further optimization of GALA-containing formulations may lead to the development of
highly potent and targeted nucleic acid-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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